
Dimethyl 3-mesitylisoxazole-4,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3-mesitylisoxazole-4,5-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that consists of a five-membered isoxazole ring and two carboxylate groups.
Applications De Recherche Scientifique
Dimethyl 3-mesitylisoxazole-4,5-dicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, it has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. It has also been used as a building block for the synthesis of various pharmaceuticals, such as anti-tumor agents and anti-viral drugs.
In materials science, dimethyl 3-mesitylisoxazole-4,5-dicarboxylate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. The use of dimethyl 3-mesitylisoxazole-4,5-dicarboxylate as a precursor has led to the synthesis of MOFs with unique properties, such as high surface area and selectivity.
Mécanisme D'action
The exact mechanism of action of dimethyl 3-mesitylisoxazole-4,5-dicarboxylate is not fully understood. However, it has been suggested that its biological activity may be due to its ability to inhibit certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and physiological effects:
The biochemical and physiological effects of dimethyl 3-mesitylisoxazole-4,5-dicarboxylate depend on the specific application and dosage. In medicinal chemistry, it has been shown to reduce inflammation and pain in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In materials science, MOFs synthesized using dimethyl 3-mesitylisoxazole-4,5-dicarboxylate as a precursor have exhibited high surface area, selectivity, and stability.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dimethyl 3-mesitylisoxazole-4,5-dicarboxylate in lab experiments is its versatility. It can be used as a building block for the synthesis of various pharmaceuticals and materials. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers with basic organic chemistry skills.
One limitation of using dimethyl 3-mesitylisoxazole-4,5-dicarboxylate is its potential toxicity. Although it has been shown to be safe in animal models at certain doses, its toxicity in humans is not well understood. Another limitation is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on dimethyl 3-mesitylisoxazole-4,5-dicarboxylate. One direction is to further investigate its mechanism of action and potential therapeutic applications in various diseases, such as cancer and inflammation. Another direction is to explore its potential as a precursor for the synthesis of novel materials with unique properties. Additionally, more studies are needed to assess its toxicity and safety in humans, as well as its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of dimethyl 3-mesitylisoxazole-4,5-dicarboxylate can be achieved through various methods. One of the most common methods involves the reaction of mesityl oxide with ethyl oxalate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with dimethyl sulfate to yield the final product. The reaction scheme is as follows:
Propriétés
Formule moléculaire |
C16H17NO5 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
dimethyl 3-(2,4,6-trimethylphenyl)-1,2-oxazole-4,5-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-8-6-9(2)11(10(3)7-8)13-12(15(18)20-4)14(22-17-13)16(19)21-5/h6-7H,1-5H3 |
Clé InChI |
AVSWJPIWPYWBHW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)OC)C(=O)OC)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=NOC(=C2C(=O)OC)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[3-methyl-1-(2-pyridinyl)-5-(4-toluidinomethylene)-1,5,6,7-tetrahydro-4H-indazol-4-ylidene]aniline](/img/structure/B289465.png)
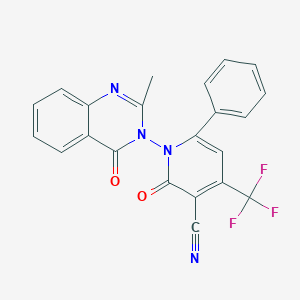
![N'-[(1Z)-1-(6-methyl-2,4-dioxopyran-3-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B289470.png)
![10-{4-Nitrophenyl}-8-methyl-2,3-diazaspiro[4.5]dec-7-ene-1,4-dione](/img/structure/B289472.png)

![N-benzyl-2-{[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B289475.png)
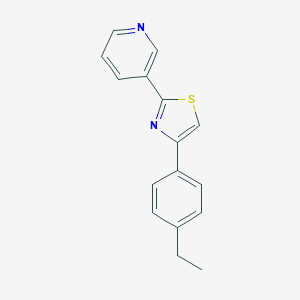
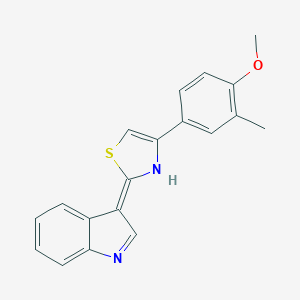
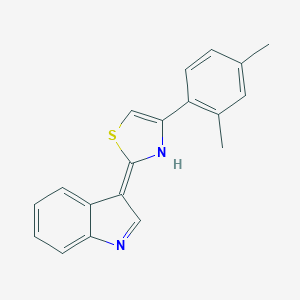
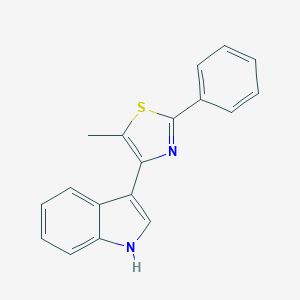
![2-[(4-Hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B289485.png)


![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B289490.png)